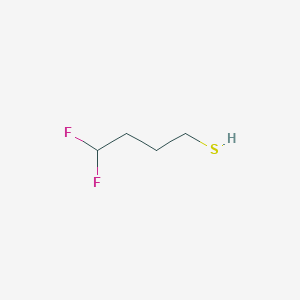

4,4-Difluorobutane-1-thiol

Description

4,4-Difluorobutane-1-thiol (CAS: Not provided in evidence) is a fluorinated organosulfur compound with the molecular formula C₄H₇F₂S. Its structure comprises a butane backbone with two fluorine atoms substituted at the fourth carbon and a thiol (-SH) group at the first carbon.

Properties

IUPAC Name |

4,4-difluorobutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2S/c5-4(6)2-1-3-7/h4,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBQCHMIBZXSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)F)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Difluorobutane-1-thiol can be synthesized through several methods:

Fluorination of Butane Derivatives: One common method involves the fluorination of butane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Nucleophilic Substitution: Another approach is the nucleophilic substitution of halogenated butane derivatives with thiol groups.

Industrial Production Methods

Industrial production of 4,4-Difluorobutane-1-thiol may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The choice of reagents and conditions depends on factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobutane-1-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides.

Substitution: The thiol group in 4,4-Difluorobutane-1-thiol can participate in nucleophilic substitution reactions.

Reduction: Thiols can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Lithium aluminum hydride.

Nucleophiles: Sodium hydrosulfide, thiourea.

Major Products

Disulfides: Formed through oxidation.

Thioethers: Formed through nucleophilic substitution.

Hydrocarbons: Formed through reduction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-Difluorobutane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, by modifying their thiol groups. The fluorine atoms in the compound can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-Fluoro-1-butanol (CAS 372-93-0)

- Molecular formula : C₄H₉FO (vs. C₄H₇F₂S for 4,4-Difluorobutane-1-thiol).

- Functional group : Contains a hydroxyl (-OH) group instead of a thiol (-SH).

- Fluorination: Monofluorination at the fourth carbon, whereas 4,4-Difluorobutane-1-thiol has two fluorine atoms at the same position.

- Properties: Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), making 4,4-Difluorobutane-1-thiol more reactive in deprotonation reactions. The dual fluorination in 4,4-Difluorobutane-1-thiol likely increases electron-withdrawing effects, further polarizing the C-S bond compared to 4-Fluoro-1-butanol.

1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione

- Molecular formula : C₁₀H₅F₅O₂ (vs. C₄H₇F₂S).

- Functional groups : Contains a diketone (1,3-dione) and a difluorophenyl group, differing significantly from the thiol and alkyl fluoride in 4,4-Difluorobutane-1-thiol.

- Fluorination : Three fluorine atoms on the fourth carbon and two on the aromatic ring, contrasting with the aliphatic difluorination in the target compound.

- Reactivity: The diketone moiety enables chelation and keto-enol tautomerism, whereas the thiol group in 4,4-Difluorobutane-1-thiol favors nucleophilic reactions or disulfide formation.

Physical and Chemical Properties (Theoretical Comparison)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.